
(2S,4S)-2,4-Diaminoglutaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2,4-Diaminopentanedioic acid is a chiral amino acid derivative with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Diaminopentanedioic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of chiral catalysts or auxiliaries to achieve enantioselective synthesis. For example, the synthesis can involve the use of chiral amines or amino acids as starting materials, followed by a series of protection, deprotection, and coupling reactions .
Industrial Production Methods: Industrial production of (2S,4S)-2,4-Diaminopentanedioic acid often involves large-scale enantioselective synthesis using advanced techniques such as preparative chromatography, crystallization-based methods, and membrane resolution methods . These methods ensure high purity and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-2,4-Diaminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, such as halogenation or alkylation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products:
Scientific Research Applications
(2S,4S)-2,4-Diaminopentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Mechanism of Action
The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets. For example, it can inhibit certain enzymes by mimicking the transition state of the substrate, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
- (2S,4R)-2,4-Diaminopentanedioic acid
- (2R,4S)-2,4-Diaminopentanedioic acid
- (2R,4R)-2,4-Diaminopentanedioic acid
Comparison: Compared to its diastereomers, (2S,4S)-2,4-Diaminopentanedioic acid exhibits unique conformational preferences and reactivity. Its specific stereochemistry allows for distinct interactions with biological molecules, making it a valuable tool in stereochemical studies and drug design . The differences in stereochemistry also influence the compound’s physical properties, such as solubility and melting point, which can affect its practical applications .
Properties
CAS No. |
73464-43-4 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S,4S)-2,4-diaminopentanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
InChI Key |
LOPLXECQBMXEBQ-HRFVKAFMSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


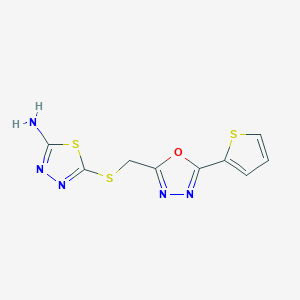
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
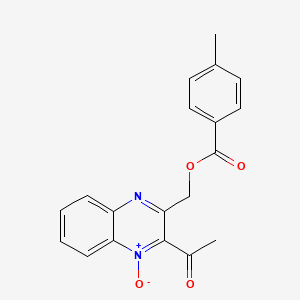

![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
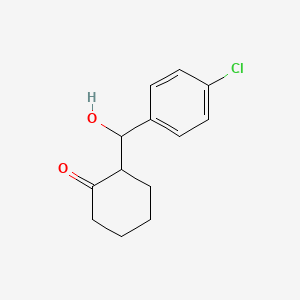


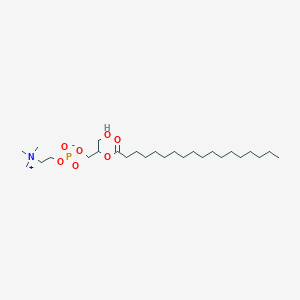
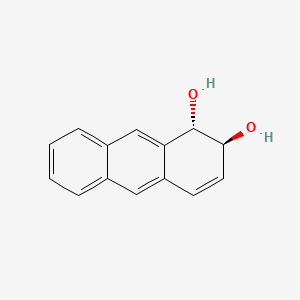
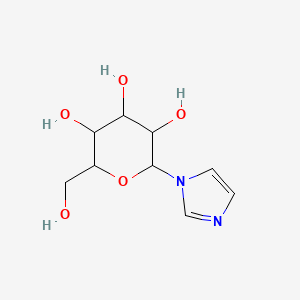
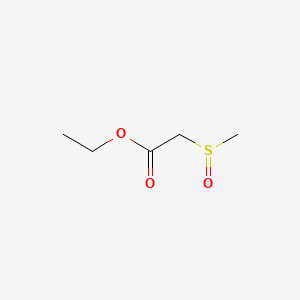
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid](/img/structure/B14155517.png)
